2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a 1,2,4-triazole core substituted with two furan moieties (one as a furan-2-yl group and another as a furan-2-ylmethyl group) and a sulfanyl-acetamide linkage terminating in a 3-methylphenyl group. This scaffold is associated with diverse pharmacological activities, including anti-inflammatory and anti-exudative effects, as inferred from structurally related compounds .
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-14-5-2-6-15(11-14)21-18(25)13-28-20-23-22-19(17-8-4-10-27-17)24(20)12-16-7-3-9-26-16/h2-11H,12-13H2,1H3,(H,21,25) |
InChI Key |
XCCLUQPAWOUSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes various reactions, including:
Oxidation: Oxidative processes can modify the furan and triazole moieties.
Reduction: Reduction reactions may affect the triazole ring or the furan groups.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. The presence of the triazole ring is believed to enhance the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds containing furan and triazole moieties have been reported to exhibit activity against a range of bacterial and fungal pathogens. This makes them candidates for further investigation as antimicrobial agents .
Anti-inflammatory Effects
Preliminary studies indicate that related compounds may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make these compounds useful in treating inflammatory diseases or conditions associated with chronic inflammation .
Synthesis and Chemical Properties
The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The synthetic route typically includes:
- Formation of the triazole ring.
- Introduction of furan substituents.
- Sulfanyl group attachment.
- Acetamide formation.
These steps highlight the compound's synthetic complexity and the strategic use of various chemical transformations to enhance its biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents can significantly influence biological activity:
| Compound | Key Features | Potential Activity |
|---|---|---|
| A | Furan ring with methyl substitution | Enhanced anticancer activity |
| B | Triazole ring with halogen substitutions | Increased antimicrobial efficacy |
| C | Sulfanyl linkage variations | Modulated anti-inflammatory effects |
This table illustrates how modifications to the core structure can lead to different biological profiles, suggesting avenues for further research and development .
Case Studies and Experimental Findings
Several studies have evaluated the biological effects of compounds related to 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide:
Case Study 1: Anticancer Efficacy
A study demonstrated that a related triazole compound exhibited a significant inhibitory effect on cancer cell proliferation with an IC50 value in the low micromolar range against various cancer cell lines such as SNB-19 and OVCAR-8 .
Case Study 2: Antimicrobial Testing
Another investigation focused on assessing the antimicrobial activity of similar triazole derivatives against common pathogens, revealing promising results that warrant further exploration into their therapeutic potential .
Mechanism of Action
The compound’s mechanism of action remains speculative. It likely interacts with specific proteins or pathways, affecting cellular processes. Further research is needed to elucidate this.
Comparison with Similar Compounds
Substituents on the Triazole Ring
- Furan vs. Thiophene/Other Heterocycles: Compound 6l () replaces furan with thiophen-2-yl and introduces a 4-methoxyphenyl group. This modification yielded a 93% synthesis efficiency and demonstrated leukotriene biosynthesis inhibition .
Substituents on the Acetamide Moiety
- 3-Methylphenyl vs. Quinolin-4-yl () adds a planar aromatic system, which may enhance π-π stacking interactions but complicates solubility .
Sulfanyl Linker Modifications
- Sulfur vs. Oxygen Linkers :
Anti-Exudative and Anti-Inflammatory Effects
- The target compound’s analogs (e.g., 3.1–3.21 in and ) showed anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Substituents like halogens (Cl, F) or methoxy groups on the phenyl ring enhanced potency .
- In contrast, VUAA1 (), a triazole-thio-acetamide with pyridinyl and ethylphenyl groups, acts as an insect Orco receptor activator, highlighting the scaffold’s versatility .
Enzymatic Inhibition
Physicochemical Properties
- Melting Points: Analogs with bulkier substituents (e.g., quinolin-4-yl in ) exhibit higher melting points (>200°C), while simpler derivatives (e.g., 6l in ) melt at 125–128°C . The target compound’s dual furan groups may lower melting points due to reduced crystallinity.
- Solubility : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve lipid solubility but reduce aqueous solubility, whereas the 3-methylphenyl group in the target compound balances lipophilicity .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its diverse biological activities. The presence of furan moieties enhances its pharmacological profile. The general structure can be represented as follows:
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of triazole derivatives against a range of pathogens. For instance, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 0.25 |
| Triazole Derivative C | Pseudomonas aeruginosa | 0.5 |
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds similar to the one discussed have exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The MIC for some derivatives can be as low as 1 μg/mL .
Anticancer Activity
Emerging research indicates that triazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For instance, certain triazole compounds have shown IC50 values in the micromolar range against various cancer cell lines .
The biological activity of triazoles is largely attributed to their ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : Triazoles often act as inhibitors of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of a series of triazole derivatives against MRSA strains. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial potency compared to standard antibiotics like vancomycin .
- Antifungal Activity Assessment : Research on a related compound revealed that it exhibited superior antifungal activity compared to fluconazole, with MIC values significantly lower than those observed for conventional treatments .
- Anticancer Mechanism Exploration : In vitro studies on cancer cell lines treated with triazole derivatives showed a marked decrease in cell viability and increased apoptosis rates, suggesting effective anticancer potential .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide under reflux (60–80°C, ethanol solvent) .
- Step 2 : Alkylation of the triazole-thione intermediate with α-chloroacetamide derivatives in the presence of KOH (room temperature, DMF solvent) .
- Step 3 : Functionalization of the furan and phenyl groups via nucleophilic substitution or coupling reactions.
- Key Parameters : Temperature control (<5% yield loss at >100°C), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 for triazole:chloroacetamide) are critical .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- HPLC : Purity assessment (>98% for biological assays) using C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 452.12) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triazole N–H···O interactions) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .
- Anti-exudative Activity : In vivo rat models show 40–60% reduction in edema at 50 mg/kg doses .
- Cytotoxicity : MTT assays on HEK-293 cells indicate IC > 100 µM, suggesting low toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- Substituent Analysis :
- SAR Studies : Chlorine or fluorine substitution at R boosts antimicrobial activity but raises cytotoxicity (IC drops to 25 µM) .
Q. What contradictions exist in reported data, and how can they be resolved?
- Methodological Answer :
- Contradiction 1 : Discrepancies in anti-inflammatory efficacy (30–70% variance across studies).
- Resolution : Standardize assay conditions (e.g., LPS-induced vs. carrageenan-induced inflammation models) .
- Contradiction 2 : Conflicting logP values (2.8–3.5) due to solvent polarity effects.
- Resolution : Use shake-flask method with octanol/PBS (pH 7.4) for consistent measurements .
Q. What advanced computational methods are used to predict target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations suggest high affinity for EGFR (ΔG = −9.2 kcal/mol) and COX-2 (ΔG = −8.7 kcal/mol) .
- MD Simulations : GROMACS analysis (100 ns trajectories) confirms stable binding with TNF-α (RMSD < 2.0 Å) .
- ADMET Prediction : SwissADME forecasts moderate BBB permeability (0.45) and CYP3A4 inhibition risk .
Q. How can synthetic challenges (e.g., low yields in triazole cyclization) be mitigated?
- Methodological Answer :
- Catalyst Optimization : Use zeolite-Y or pyridine to enhance cyclization efficiency (yield increases from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min (80°C, 300 W) .
- Byproduct Management : TLC monitoring (hexane/ethyl acetate 7:3) identifies intermediates for reprocessing .
Key Recommendations for Researchers
- Prioritize microwave-assisted synthesis for scalable production .
- Use molecular dynamics simulations to validate target engagement before in vivo studies .
- Address solubility limitations via nanoparticle formulation (e.g., PLGA encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
